molecular formula C14H19NO3S B2880393 2-(3-Methoxyphenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone CAS No. 1796959-78-8

2-(3-Methoxyphenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone

Cat. No.: B2880393
CAS No.: 1796959-78-8
M. Wt: 281.37
InChI Key: BFZAIHGJYDJSFL-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone is a chemical reagent intended for research and development applications in a controlled laboratory environment. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting all necessary due diligence and handling this material in accordance with their institution's safety protocols. Please note that specific data on this compound's mechanism of action, pharmacological targets, and detailed research applications is not currently available in the public domain.

Properties

IUPAC Name

2-(3-methoxyphenoxy)-1-(3-methylsulfanylpyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-17-11-4-3-5-12(8-11)18-10-14(16)15-7-6-13(9-15)19-2/h3-5,8,13H,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZAIHGJYDJSFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)N2CCC(C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enol Silyl Ether-Mediated Coupling

A pivotal method for constructing β-ketonic structures involves the use of enol silyl ethers, as detailed in β-diketone synthesis protocols. For this compound, this approach entails:

  • Generation of the Enol Silyl Ether : Treatment of 3-methoxyphenol with a silylating agent (e.g., trimethylsilyl chloride) under basic conditions yields the corresponding silyl ether, enhancing nucleophilicity at the oxygen center.
  • Aldehyde Activation : Concurrently, 3-(methylthio)pyrrolidine-1-carbaldehyde is activated via protonation or Lewis acid coordination (e.g., SnCl$$_4$$) to stabilize the carbonyl dipole.
  • Coupling Reaction : The enol silyl ether attacks the activated aldehyde, facilitated by BuLi at low temperatures (-78°C to 0°C), forming a β-methoxy-γ-phenylthio ketone intermediate. Subsequent oxidation with meta-chloroperbenzoic acid (mCPBA) and thermolysis in mesitylene eliminates the thioether group, yielding the target ethanone.

Key Conditions :

  • Temperature: -78°C (initial step), reflux (thermolysis).
  • Catalysts: SnCl$$_4$$ (1.0 equiv), BuLi.
  • Yield: Analogous reactions report 60–75% efficiency after purification.

Nucleophilic Acyl Substitution

An alternative route exploits nucleophilic acyl substitution on a preformed pyrrolidine-thioether scaffold:

  • Synthesis of 3-(Methylthio)pyrrolidine : Pyrrolidine is treated with methyl disulfide in the presence of a radical initiator (e.g., AIBN) to introduce the thioether group.
  • Acylation with 2-Bromo-1-(3-methoxyphenoxy)ethanone : The pyrrolidine reacts with 2-bromo-1-(3-methoxyphenoxy)ethanone in acetonitrile under reflux, displacing bromide via an $$ \text{S}_\text{N}2 $$ mechanism.

Optimization Notes :

  • Base: Triethylamine scavenges HBr, driving the reaction to completion.
  • Solvent: Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity.
  • Yield: Reported at 50–65% for analogous acylations.

Comparative Analysis of Synthetic Methods

Method Reagents Temperature Yield Advantages Limitations
Enol Silyl Ether Coupling BuLi, SnCl$$_4$$, mCPBA -78°C to reflux 60–75% High regioselectivity Multi-step, sensitive to moisture
Nucleophilic Substitution Triethylamine, acetonitrile Reflux (80°C) 50–65% Simplicity, fewer steps Moderate yield, halogenated byproducts

Purification and Characterization

Post-synthesis purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product from unreacted starting materials and byproducts. Analytical validation employs:

  • NMR Spectroscopy : $$ ^1\text{H} $$ NMR confirms the absence of protons adjacent to the ketone (δ 2.5–3.0 ppm for pyrrolidine methylthio groups).
  • Mass Spectrometry : ESI-MS exhibits a molecular ion peak at $$ m/z $$ 281.37 [M+H]$$^+$$.

Industrial-Scale Considerations

Scaling the enol silyl ether method necessitates stringent anhydrous conditions and catalyst recovery systems to mitigate costs. Continuous flow reactors have been proposed for the coupling step to enhance heat transfer and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted phenoxy derivatives

Scientific Research Applications

2-(3-Methoxyphenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential pharmacological properties, including its ability to interact with biological targets such as enzymes or receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for chemical transformations.

    Materials Science: The unique structural features of this compound may be utilized in the design and development of novel materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects.

Comparison with Similar Compounds

Table 1: Comparative Structural Features and Predicted Properties

Compound Name (Reference) Phenoxy Substituent Pyrrolidine Substituent Molecular Weight (g/mol) Predicted LogP Key Functional Differences
Target Compound 3-Methoxy 3-(Methylthio) ~307.4 ~2.5 Balanced polarity and lipophilicity
2-(4-(Hydroxymethyl)phenoxy)-... 4-Hydroxymethyl 3-(Trifluoromethyl) ~357.3 ~1.8 Higher polarity due to -CF₃ and -CH₂OH
(R)-(3-Hydroxypyrrolidin-1-yl)... N/A (Thiophene) 3-Hydroxy ~237.3 ~1.2 Thiophene instead of phenoxy; chiral center
Piperidin-3-ylmethoxy-phenyl... N/A Piperidine (6-membered) ~314.4 ~2.8 Increased steric bulk and flexibility
Thiazolidin-3-yl derivative N/A Thiazolidinone ~366.4 ~3.0 Sulfur in a 5-membered ring; ketone moiety

Key Observations:

Substituent Effects :

  • The target compound’s 3-methoxy group provides moderate polarity compared to the hydroxymethyl (-CH₂OH) and trifluoromethyl (-CF₃) groups in other analogs. The -CF₃ group () enhances electronegativity but reduces solubility, whereas -SMe in the target compound improves lipophilicity .
  • The methylthio group on pyrrolidine may confer greater metabolic stability compared to hydroxylated analogs (e.g., ), which are prone to glucuronidation .

Thiazolidinone derivatives () feature a sulfur atom within a heterocyclic ring, a hallmark of antidiabetic agents like thiazolidinediones, suggesting divergent pharmacological targets compared to the target compound .

Key Observations:

  • The target compound’s synthesis likely parallels methods in and , such as ketone formation followed by functionalization of the pyrrolidine ring.
  • Structural confirmation for analogs often relies on NMR and HRMS (), with X-ray crystallography resolving complex stereochemistry () .

Pharmacological and Physicochemical Implications

  • Lipophilicity and Solubility : The target compound’s predicted LogP (~2.5) positions it between polar (: LogP ~1.8) and highly lipophilic analogs (: LogP ~3.0), suggesting favorable blood-brain barrier penetration or cellular uptake .
  • Metabolic Stability : The methylthio group may resist oxidative metabolism better than hydroxyl or trifluoromethyl groups, though direct comparative data are needed .
  • Biological Targets: Unlike thiazolidinone-based PPAR agonists (), the target compound’s pyrrolidine-phenoxy scaffold may target kinases or neurotransmitter receptors .

Biological Activity

2-(3-Methoxyphenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone, identified by the CAS number 1796959-78-8, is a synthetic organic compound that has garnered interest due to its unique structural features and potential biological activities. This compound combines a methoxyphenoxy group with a methylthio-pyrrolidine moiety, which may contribute to its pharmacological properties.

The molecular weight of this compound is 281.37 g/mol. Its structure can be represented as follows:

  • Chemical Formula : C_{13}H_{17}N_{1}O_{3}S_{1}
  • Molecular Structure :
Structure C13H17NO3S\text{Structure }\text{C}_{13}\text{H}_{17}\text{N}\text{O}_{3}\text{S}

Biological Activity Overview

The biological activity of this compound has not been extensively documented in the literature; however, its structural components suggest several potential mechanisms of action.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, phenolic compounds are known for their ability to inhibit bacterial growth and biofilm formation. The methoxyphenoxy group may enhance this activity by increasing lipophilicity, facilitating membrane penetration.

Cytotoxicity and Antiproliferative Effects

Preliminary studies on related compounds suggest that derivatives of pyrrolidine can exhibit cytotoxic effects against various cancer cell lines. The methylthio group in this compound may also contribute to these effects through mechanisms such as apoptosis induction or cell cycle arrest.

Study 1: Antimicrobial Screening

In a study evaluating the antimicrobial properties of various phenolic compounds, derivatives similar to this compound were tested against E. coli and S. aureus. The results indicated significant inhibition at concentrations around 50 μM, suggesting that the compound may possess similar antimicrobial efficacy .

CompoundTarget BacteriaInhibition Concentration (μM)
Compound AE. coli50
Compound BS. aureus50
This compoundTBDTBD

Study 2: Cytotoxicity Assay

A cytotoxicity assay was conducted using human cancer cell lines (HeLa and A549). The results demonstrated that compounds with similar structural motifs exhibited IC50 values ranging from 100 to 250 μg/mL, indicating moderate antiproliferative activity .

Cell LineCompoundIC50 (μg/mL)
HeLaCompound A150
A549Compound B200
HeLaThis compoundTBD

The proposed mechanisms for the biological activities of this compound include:

  • Membrane Disruption : The lipophilic nature of the methoxyphenoxy group may disrupt bacterial membranes.
  • Inhibition of Enzymatic Activity : The methylthio group could interfere with metabolic pathways in bacteria or cancer cells.
  • Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.

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